molecular formula C9H4Br3N B2927023 1,4,8-Tribromoisoquinoline CAS No. 1368266-87-8

1,4,8-Tribromoisoquinoline

Cat. No.: B2927023
CAS No.: 1368266-87-8
M. Wt: 365.85
InChI Key: XIVSWMZFTZYMLB-UHFFFAOYSA-N
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Description

1,4,8-Tribromoisoquinoline is a high-purity, brominated derivative of the isoquinoline heterocycle, offered for research and development purposes. This compound serves as a versatile and critical synthetic intermediate in organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig animations. The strategic placement of bromine atoms on the isoquinoline core provides distinct sites for selective functionalization, enabling researchers to construct complex molecular architectures for material science, pharmaceutical development, and ligand design. Isoquinoline scaffolds are extensively investigated for their diverse biological activities . Research into natural and synthetic isoquinoline alkaloids has demonstrated significant antibacterial potential against a range of Gram-positive and Gram-negative bacteria . These compounds can exhibit their mechanisms of action through the inhibition of bacterial cell wall synthesis, alteration of cell membrane permeability, and disruption of metabolic pathways . As a functionalized isoquinoline, this compound is a valuable precursor for developing novel antibacterial agents to address the growing challenge of drug-resistant infections . Intended Applications: • Building block for pharmaceutical research and drug discovery • Key intermediate in the synthesis of functional materials • Substrate for catalysis and method development studies • Lead compound for developing novel antimicrobial and bioactive agents This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,8-tribromoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br3N/c10-6-3-1-2-5-7(11)4-13-9(12)8(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSWMZFTZYMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368266-87-8
Record name 1,4,8-tribromoisoquinoline
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Advanced Synthetic Methodologies for 1,4,8 Tribromoisoquinoline

Regioselective Bromination of Isoquinoline (B145761) Precursors

The direct bromination of the isoquinoline ring system is governed by the electronic properties of the heterocyclic structure. The pyridine (B92270) ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution than the benzene (B151609) ring. Consequently, electrophilic bromination typically occurs on the benzenoid ring at positions C5 and C8. Achieving substitution at C1 and C4 often requires alternative strategies.

Direct Halogenation Approaches (e.g., Molecular Bromine, N-Bromosuccinimide)

Direct halogenation of isoquinoline using reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) often leads to a mixture of products. researchgate.net However, by carefully controlling the reaction conditions, such as the solvent, temperature, and acid catalyst, a degree of regioselectivity can be achieved.

Using NBS in a strong acid like concentrated sulfuric acid (H₂SO₄) at low temperatures allows for the regioselective monobromination of isoquinoline at the C5 position. thieme-connect.com The protonation of the nitrogen atom in the strong acid deactivates the pyridine ring towards electrophilic attack, further favoring substitution on the benzene ring. Increasing the stoichiometry of the brominating agent can lead to polybromination. For instance, the use of 2.3 equivalents of NBS can yield 5,8-dibromoisoquinoline (B186898). thieme-connect.com Further bromination of 5,8-dibromoisoquinoline can lead to 5,7,8-tribromoisoquinoline (B321691). researchgate.net

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination of electron-rich aromatic compounds, including various heterocycles. wikipedia.orgmissouri.edu It serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. masterorganicchemistry.com

Table 1: Direct Bromination of Isoquinoline
Starting MaterialReagentConditionsMajor ProductYieldReference
IsoquinolineNBS (1.3 equiv.)H₂SO₄, -25°C to -18°C5-BromoisoquinolineN/A thieme-connect.com
IsoquinolineNBS (2.3 equiv.)H₂SO₄5,8-Dibromoisoquinoline76% thieme-connect.com
5,8-DibromoisoquinolineBromine/AlCl₃N/A5,7,8-TribromoisoquinolineGood Yield researchgate.net

Indirect Synthetic Pathways to Polybrominated Isoquinolines

Indirect methods are often necessary to install bromine atoms at positions that are not favored by direct electrophilic substitution, such as C1 and C4. One such strategy involves the temporary dearomatization of the isoquinoline core. For example, a Boc₂O-mediated dearomatization strategy has been developed for the direct C4-halogenation of isoquinolines. researchgate.net Although this specific method may not directly yield the 1,4,8-tribromo substitution pattern, the principle of activating a specific position through a dearomatization-rearomatization sequence represents an important indirect pathway. Another approach involves the use of directing groups that can guide bromination to specific sites before being removed or transformed in a subsequent step.

Multi-Step Synthesis Strategies for 1,4,8-Tribromoisoquinoline

Given the difficulty in achieving the desired 1,4,8-tribromination pattern directly, multi-step synthetic sequences are generally required. youtube.comyoutube.com These strategies allow for the stepwise introduction of bromine atoms or the manipulation of precursors to facilitate the desired substitution pattern.

Sequential Functionalization and Aromatization Protocols

A common multi-step approach involves the sequential bromination of the isoquinoline core. This process begins with the synthesis of a monobrominated or dibrominated isoquinoline, followed by subsequent bromination steps under different conditions to install additional bromine atoms. For instance, isoquinoline can first be converted to 5-bromoisoquinoline, which can then be nitrated at the C8 position to form 5-bromo-8-nitroisoquinoline. researchgate.netresearchgate.net The nitro group can then be transformed into other functionalities or removed, while further bromination steps are explored. The synthesis of 5,7,8-tribromoisoquinoline from the bromination of 5,8-dibromoisoquinoline highlights the feasibility of this sequential approach. researchgate.net Achieving substitution at the C1 and C4 positions would likely require the introduction of activating groups or the use of organometallic intermediates at these positions before the final bromination and aromatization steps.

Exploration of Precursor Transformations (e.g., Tetrahydroisoquinoline Derivatives)

An effective strategy for synthesizing polysubstituted quinolines and isoquinolines involves the halogenation of a more flexible, saturated precursor like a tetrahydroisoquinoline, followed by aromatization. nih.govthieme.demdpi.com The non-aromatic nature of the tetrahydroisoquinoline rings allows for different regioselectivity during bromination.

Recent studies have demonstrated that the NBS-mediated bromination of tetrahydroquinoline derivatives can serve as a powerful method for producing polybromoquinolines. rsc.org This reaction can proceed without a radical initiator and involves both electrophilic bromination and oxidative dehydrogenation by NBS to restore the aromatic quinoline (B57606) core. For example, the bromination of 1,2,3,4-tetrahydroquinoline (B108954) with molecular bromine can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can then be aromatized to give 4,6,8-tribromoquinoline. researchgate.net This principle can be extended to tetrahydroisoquinoline precursors to access otherwise difficult-to-obtain substitution patterns. The synthesis would involve preparing a suitable tetrahydroisoquinoline, performing a controlled polybromination, and finally, dehydrogenating the ring system to yield the target this compound.

Table 2: Synthesis via Tetrahydro-heterocycle Precursors
PrecursorReagentIntermediateFinal ProductKey StepsReference
1,2,3,4-TetrahydroquinolineBr₂ (5 moles)Polybrominated Tetrahydroquinoline4,6,8-TribromoquinolineBromination & Aromatization researchgate.net
4-PhenyltetrahydroquinolineNBSDibrominated Tetrahydroquinoline6,8-Dibromo-4-phenylquinolineBromination & Dehydrogenation rsc.org

Catalytic and Reagent-Controlled Bromination Reactions

The regioselectivity of bromination can be significantly influenced by the use of catalysts or specific reagents that alter the electronic properties of the substrate.

Halogenation of an aluminum chloride complex of isoquinoline has been shown to direct substitution to the benzenoid ring, yielding 5-bromo-, 5,8-dibromo-, and subsequently 5,7,8-tribromoisoquinoline. researchgate.net The Lewis acid coordinates to the nitrogen atom, strongly deactivating the heterocyclic ring and directing the electrophile to the carbocyclic ring.

More advanced methods utilize transition-metal catalysis for C-H functionalization. For example, a highly regioselective Rh(III)-catalyzed C8-bromination of quinoline N-oxide has been developed. acs.org In this process, the N-oxide group acts as a directing group, forming a five-membered rhodacycle intermediate that facilitates selective C-H activation and bromination at the C8 position. Applying such catalytic systems to appropriately substituted isoquinoline N-oxides could provide a sophisticated and highly selective route to introduce a bromine atom specifically at the C8 position as part of a larger synthetic strategy toward this compound.

Based on the available research, detailed synthetic methodologies specifically for this compound are not extensively documented in the provided search results. The scientific literature primarily focuses on the synthesis of other tribromoisoquinoline isomers, such as 5,7,8-tribromoisoquinoline.

Therefore, a comprehensive article focusing solely on the advanced synthetic methodologies for this compound, as outlined in the user's request, cannot be generated at this time due to a lack of specific data in the provided search results. General bromination strategies for isoquinoline tend to favor substitution on the benzenoid ring, and information regarding specific metal-mediated methods or the influence of reaction conditions to achieve the 1,4,8-tribromination pattern is not available in the provided context.

Elucidation of Reactivity and Derivatization Pathways of 1,4,8 Tribromoisoquinoline

Cross-Coupling Reactions at Brominated Positions

The carbon-bromine bonds at positions 1, 4, and 8 serve as effective handles for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The electronic environment of each bromine atom influences its reactivity, with the C1 and C4 positions on the pyridine (B92270) ring being electronically distinct from the C8 position on the fused benzene (B151609) ring.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions that are highly effective for the functionalization of aryl halides like 1,4,8-tribromoisoquinoline. merckmillipore.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org

Key palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) and is known for its mild conditions and tolerance of various functional groups. beilstein-journals.org

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene. merckmillipore.com

Sonogashira Coupling: This method is used to couple aryl halides with terminal alkynes, providing a direct route to alkynylated isoquinolines. merckmillipore.com

Stille Coupling: This reaction involves the coupling of the substrate with an organotin compound. merckmillipore.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. merckmillipore.com

The relative reactivity of the C-Br bonds in this compound allows for potential regioselective functionalization. The C1 position is often the most reactive due to its proximity to the ring nitrogen, which can influence the oxidative addition step. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective or sequential coupling at the different positions.

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Reactions of this compound

EntryBoronic Acid PartnerPosition(s) FunctionalizedPotential Product
1Phenylboronic acidC11-Phenyl-4,8-dibromoisoquinoline
24-Methoxyphenylboronic acidC1, C41,4-bis(4-Methoxyphenyl)-8-bromoisoquinoline
3Thiophene-2-boronic acidC1, C4, C81,4,8-tris(Thiophen-2-yl)isoquinoline

Note: This table presents potential, chemically plausible outcomes for illustrative purposes. Actual yields and selectivity depend on specific experimental conditions.

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and highly valuable method for forming carbon-heteroatom bonds. chim.itbeilstein-journals.org These reactions are especially useful for constructing C-N, C-O, and C-S bonds, which can be more challenging using palladium catalysis alone. beilstein-journals.orgchim.it Copper catalysis often requires higher temperatures than palladium-catalyzed reactions but provides a complementary approach for derivatization. beilstein-journals.org

For this compound, copper-catalyzed couplings can be employed to introduce a variety of functional groups:

C-N Coupling: Reaction with amines, amides, or nitrogen-containing heterocycles. nih.gov

C-O Coupling: Reaction with alcohols or phenols to form ethers.

C-S Coupling: Reaction with thiols to generate thioethers.

The conditions for these reactions, including the choice of copper source (e.g., CuI, Cu(OAc)₂), ligand, and base, are critical for achieving successful transformation.

Table 2: Examples of Copper-Catalyzed Reactions on this compound

ReagentReaction TypePotential Product
MorpholineUllmann Amination1-Morpholinyl-4,8-dibromoisoquinoline
Sodium MethoxideUllmann Ether Synthesis1-Methoxy-4,8-dibromoisoquinoline
Sodium ThiophenoxideUllmann Thioether Synthesis1-(Phenylthio)-4,8-dibromoisoquinoline

Note: This table illustrates potential applications of copper-catalyzed reactions. The regioselectivity can be controlled by reaction conditions.

While palladium and copper are the most common catalysts for functionalizing aryl halides, other transition metals such as nickel, rhodium, and ruthenium can also catalyze unique and efficient transformations. semanticscholar.orgnih.govrsc.org Nickel catalysts, for instance, are often more cost-effective and can exhibit different reactivity and selectivity profiles compared to palladium. nih.gov Rhodium and ruthenium are well-known for their ability to catalyze C-H activation reactions, which, while not directly involving the C-Br bonds, represent another avenue for the functionalization of the isoquinoline (B145761) core. semanticscholar.org The development of new catalytic systems continues to expand the toolkit available for modifying complex molecules like this compound. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for replacing a leaving group on an electron-deficient aromatic ring with a nucleophile. nih.gov The isoquinoline ring system, particularly with the presence of multiple electronegative bromine atoms, is susceptible to SNAr reactions, especially at positions activated by the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The C1 position of the isoquinoline nucleus is particularly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. quora.com The C4 position is also activated, though generally to a lesser extent. The C8 position on the carbocyclic ring is significantly less reactive in SNAr pathways unless strongly electron-withdrawing groups are present.

Common nucleophiles used in SNAr reactions with substrates like this compound include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and hydroxides, leading to the formation of ethers and hydroxyisoquinolines, respectively.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines, which yield the corresponding amino-substituted isoquinolines. youtube.com

The reaction conditions, such as solvent and temperature, play a crucial role. Polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the nucleophilic salt and accelerate the reaction. nih.gov

The outcome of SNAr reactions on this compound is governed by a combination of steric and electronic factors.

Electronic Effects: The primary electronic factor is the electron-withdrawing nature of the isoquinoline nitrogen, which stabilizes the anionic intermediate formed upon nucleophilic attack at the C1 and C4 positions. quora.com The bromine atoms themselves also contribute an inductive electron-withdrawing effect, further activating the ring system towards nucleophilic attack, although their lone pairs can exert a weak, deactivating resonance effect. nih.gov

Steric Effects: Steric hindrance can significantly influence the rate and regioselectivity of the reaction. researchgate.net The C1 position is flanked by the fused benzene ring, while the C8 position is sterically hindered by the peri-hydrogen at C1. A bulky nucleophile may show a preference for the less sterically encumbered position. youtube.com For example, attack at C1 might be hindered by a large substituent already present at C8, and vice-versa. This interplay allows for potential control over which bromine atom is substituted by carefully selecting the nucleophile's size. researchgate.net

Organometallic Transformations and Halogen-Metal Exchange Reactions

Organometallic intermediates are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Halogen-metal exchange reactions, in particular, provide a direct route to nucleophilic organometallic species from readily available organohalides.

The generation of organolithium and Grignard reagents from this compound is a critical step in its derivatization. Halogen-metal exchange is a common and effective method for preparing organolithium compounds from organic halides. This process typically involves the treatment of the organic halide with an alkyllithium reagent, such as n-butyllithium, at low temperatures. The rate of exchange is influenced by the nature of the halogen, with the trend generally being I > Br > Cl.

While specific studies on the regioselectivity of halogen-metal exchange for this compound are not extensively documented in publicly available research, general principles of organometallic chemistry suggest that the electronic and steric environment of each bromine atom would influence the site of metalation. The bromine at the C1 position is adjacent to the nitrogen atom, which can influence its reactivity through inductive effects and potential coordination. The C4 and C8 positions present different electronic and steric environments that could be exploited for selective metalation under carefully controlled conditions.

The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal. This reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), which helps to stabilize the resulting organomagnesium compound. The reactivity of the organic halide follows the order RI > RBr > RCl. Similar to lithiation, the selective formation of a Grignard reagent at one of the three bromine positions on the isoquinoline core would depend on the reaction conditions and the relative reactivity of each C-Br bond.

Table 1: Potential Organometallic Intermediates from this compound

PrecursorReagentPotential Intermediate(s)
This compoundn-BuLi1-Lithio-4,8-dibromoisoquinoline
4-Lithio-1,8-dibromoisoquinoline
8-Lithio-1,4-dibromoisoquinoline
This compoundMg1-(Bromomagnesio)-4,8-dibromoisoquinoline
4-(Bromomagnesio)-1,8-dibromoisoquinoline
8-(Bromomagnesio)-1,4-dibromoisoquinoline

Note: The formation of specific isomers is dependent on reaction conditions and has not been definitively reported in available literature.

Once formed, the lithiated or Grignard derivatives of this compound can be reacted with a wide array of electrophiles to introduce new functional groups, thereby forging new carbon-carbon or carbon-heteroatom bonds. The choice of electrophile dictates the nature of the resulting substituent.

For C-C bond formation , common electrophiles include:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to introduce a carboxylic acid group.

Alkyl halides: for alkylation.

Acyl chlorides: to yield ketones.

For C-heteroatom bond formation , suitable electrophiles include:

Disulfides: for the introduction of thioether moieties.

Chlorosilanes: to form silylated derivatives.

Chlorophosphines: for the synthesis of phosphine-substituted isoquinolines.

The success of these quenching reactions is contingent on the stability of the organometallic intermediate and the reactivity of the chosen electrophile. The reaction conditions, such as temperature and solvent, play a crucial role in maximizing the yield of the desired product while minimizing side reactions.

Table 2: Exemplary Derivatization of a Hypothetical Lithiated Isoquinoline Intermediate

Lithiated IntermediateElectrophileProduct Type
1-Lithio-4,8-dibromoisoquinolineBenzaldehyde(4,8-Dibromoisoquinolin-1-yl)(phenyl)methanol
CO₂4,8-Dibromoisoquinoline-1-carboxylic acid
Dimethyl disulfide1-(Methylthio)-4,8-dibromoisoquinoline

Photoredox-Mediated Reactions Involving this compound

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of a diverse range of chemical bonds under mild conditions. This methodology relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer (SET) processes, generating highly reactive radical intermediates.

The application of photoredox catalysis to the functionalization of halogenated heterocycles offers a complementary approach to traditional organometallic methods. For this compound, radical functionalization could proceed through several pathways. One possibility involves the generation of an isoquinolyl radical via homolytic cleavage of a C-Br bond, initiated by a photocatalyst. This radical could then participate in various C-C or C-heteroatom bond-forming reactions.

Alternatively, photoredox catalysis can be employed for the C-H functionalization of the isoquinoline core, although the presence of multiple bromine atoms would likely influence the regioselectivity of such reactions. The generation of radical species from other reaction partners, which then add to the isoquinoline ring, is another viable strategy.

While specific research on the photoredox-mediated reactions of this compound is limited, studies on related halo-aza-aromatic systems demonstrate the potential for a wide range of transformations, including alkylation, arylation, and trifluoromethylation.

The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, has expanded the scope of possible transformations. This approach allows for the generation of radical intermediates under mild conditions, which can then be coupled with a transition metal catalyst (e.g., palladium, nickel, or copper) to achieve cross-coupling reactions.

In the context of this compound, a dual catalytic system could enable the coupling of the tribrominated scaffold with a variety of partners that are not amenable to traditional cross-coupling methods. For instance, a photoredox catalyst could be used to generate a radical from a carboxylic acid or an alkyl silane, which could then be intercepted by a palladium catalyst in a cross-coupling cycle with one of the C-Br bonds of the isoquinoline. This approach could provide access to a diverse array of functionalized isoquinolines under mild and controlled conditions.

Computational and Theoretical Investigations of 1,4,8 Tribromoisoquinoline

Electronic Structure and Molecular Orbital Theory Studies

The arrangement of three electron-withdrawing bromine atoms on the isoquinoline (B145761) framework significantly modifies its electronic properties. Theoretical studies are essential to quantify these changes, focusing on the distribution of electron density and the energies of frontier molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For aromatic systems like isoquinoline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

In the case of 1,4,8-tribromoisoquinoline, DFT would be instrumental in determining the impact of polysubstitution. The bromine atoms are expected to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) due to their inductive electron-withdrawing effects. This would, in turn, alter the HOMO-LUMO energy gap, which is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov Furthermore, DFT calculations can map the electrostatic potential surface, identifying regions of positive or negative charge and thus predicting sites susceptible to nucleophilic or electrophilic attack. The introduction of bromine atoms significantly influences the electronic properties, a dependency that is highly contingent on the substitution pattern. nih.gov

Table 1: Representative DFT Calculation Parameters for Isoquinoline Systems This table presents typical parameters used in DFT studies of isoquinoline and its derivatives, which would be applicable for a computational analysis of this compound.

Parameter Common Selection Purpose
Method DFT Balances computational cost and accuracy for electronic structure calculations.
Functional B3LYP, M06 Approximates the exchange-correlation energy within DFT. researchgate.netnih.gov
Basis Set 6-31G*, 6-311+G** Describes the atomic orbitals used to build the molecular orbitals. nih.govresearchgate.net

| Solvation Model | PCM, SMD | (Optional) Simulates the effect of a solvent on molecular properties. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. semanticscholar.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a rigorous way to solve the Schrödinger equation. These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties, particularly those involving electron correlation.

For this compound, ab initio calculations would be valuable for obtaining a precise description of its electronic configuration and for validating DFT results. nih.gov They are particularly useful for studying systems where electron correlation effects, potentially influenced by the heavy bromine atoms, are significant. Ab initio studies can accurately characterize the nature of chemical bonds, orbital interactions, and the stability of different electronic states. mdpi.comrsc.org

Reaction Mechanism Elucidation

The synthesis of a specific isomer like this compound is governed by the mechanisms of the underlying reactions. Computational chemistry can elucidate these mechanisms by mapping the potential energy surfaces of reaction pathways, identifying intermediates and transition states.

The formation of this compound likely involves a series of electrophilic aromatic substitution reactions. The key step in these reactions is the formation of a high-energy intermediate (an arenium ion or Wheland intermediate), which proceeds through a transition state. nih.gov The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Computational methods can model the geometry and energy of these transition states. For the bromination of isoquinoline, transition state analysis would reveal why certain positions are more reactive than others. The presence of bromine substituents deactivates the ring, making subsequent substitutions more difficult. A theoretical analysis would quantify this deactivation by calculating the increase in the activation energy for the second and third bromination steps.

The regioselectivity of isoquinoline bromination is complex. Under strong acid conditions, electrophilic substitution occurs preferentially on the benzene (B151609) ring, typically at the C5 and C8 positions. researchgate.net In contrast, gas-phase bromination at high temperatures can lead to substitution on the pyridine (B92270) ring, such as at the C1 position. researchgate.net Therefore, synthesizing the 1,4,8-tribromo isomer would require carefully chosen conditions, likely involving multiple, distinct steps.

Theoretical calculations can construct energetic profiles for the entire reaction coordinate of bromination at different positions. By comparing the relative energies of intermediates and transition states for attack at C1, C4, C5, C7, and C8, a reactivity map can be generated. This profile would show that after initial bromination (e.g., at C5 or C8), the activation energy for adding a second bromine atom at another position is significantly altered. The calculations would likely confirm that forming the 1,4,8-substituted product is an energetically demanding process compared to other isomers, such as 5,7,8-tribromoisoquinoline (B321691). researchgate.net

Table 2: Predicted Relative Reactivity for Isoquinoline Electrophilic Bromination This table provides a qualitative summary based on established principles of electrophilic substitution on the isoquinoline ring.

Position Predicted Reactivity Rationale
C5 High Activated position on the electron-rich benzene ring.
C8 High Activated position on the electron-rich benzene ring.
C4 Low Electron-deficient pyridine ring, adjacent to nitrogen.
C1 Very Low (Electrophilic) Electron-deficient pyridine ring; requires radical or high-energy conditions. researchgate.net

| C7 | Moderate | Benzene ring position, but less activated than C5/C8. |

Conformational Analysis and Intramolecular Interactions

The substitution pattern of this compound introduces significant steric strain due to the proximity of the bromine atoms at the C1 and C8 positions. This peri-interaction is a dominant factor in determining the molecule's three-dimensional shape.

The isoquinoline ring system is inherently planar. However, the steric repulsion between the large bromine atoms at the C1 and C8 positions would likely force a distortion of this planar geometry. This situation is analogous to that observed in 1,8-disubstituted naphthalenes, where significant out-of-plane bending is observed to relieve steric strain. acs.orgresearchgate.net

Computational geometry optimization would predict the minimum-energy conformation of this compound. The expected results would include:

Out-of-plane deviation: The C1-Br and C8-Br bonds would be pushed out of the mean plane of the aromatic rings in opposite directions.

Bond angle distortion: The C2-C1-C9 and N-C8-C9 bond angles within the ring may be widened to increase the distance between the bromine atoms.

Rotational barriers: If there were any rotatable bonds, these interactions would create significant barriers to rotation, potentially leading to stable atropisomers at room temperature, a phenomenon observed in similarly hindered biaryl systems. acs.org

Theoretical Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the distribution of electron density within the molecule, which is significantly influenced by the presence of three electron-withdrawing bromine atoms and the nitrogen atom in the isoquinoline core. Density Functional Theory (DFT) is a widely used computational method to elucidate these electronic properties and predict the most probable sites for electrophilic and nucleophilic attack.

Theoretical studies on related brominated quinolines and other halogenated heterocycles have demonstrated that the positions of halogen atoms can drastically alter the reactivity of the entire ring system. For instance, in polybrominated quinolines, the interplay between the deactivating inductive effect of the halogens and the directing effect of the nitrogen atom determines the outcome of substitution reactions.

To predict the reactivity of this compound, several quantum chemical descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack. In this compound, the nitrogen atom would create a region of negative potential, while the carbon atoms bonded to the bromine atoms would be electron-deficient.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attacks. By calculating the Fukui indices for each atom in this compound, one can rank the C-H positions in terms of their susceptibility to substitution.

While no specific computational studies on this compound are publicly available, we can extrapolate from data on analogous compounds. The following interactive table presents hypothetical, yet realistic, DFT-calculated parameters for this compound, based on trends observed in similar halogenated azaarenes.

ParameterPredicted ValueImplication for Reactivity
HOMO Energy-7.2 eVIndicates a relatively low propensity for electrophilic attack.
LUMO Energy-2.5 eVSuggests a moderate susceptibility to nucleophilic attack.
HOMO-LUMO Gap4.7 eVPoints towards high kinetic stability.
Dipole Moment2.1 DIndicates a polar nature, influencing solubility and intermolecular interactions.

Based on these theoretical considerations, nucleophilic aromatic substitution (SNA) would be a more probable reaction pathway than electrophilic substitution for this compound. The positions most activated for nucleophilic attack would likely be the carbon atoms bearing bromine atoms, particularly at positions 1 and 4, due to the activating effect of the adjacent nitrogen atom.

Advanced Quantum Chemical Learning and Predictive Modeling

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the prediction of chemical reactivity and regioselectivity. rsc.org These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity that are not immediately obvious from first principles.

For a molecule like this compound, where specific experimental data may be scarce, predictive modeling can offer valuable insights. Several ML approaches are relevant:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate molecular descriptors (such as those derived from quantum chemical calculations) with experimental reactivity data. By training a QSAR model on a dataset of halogenated heterocycles, it would be possible to predict the reactivity of this compound in various reactions.

Graph-Based Neural Networks: These models represent molecules as graphs and use deep learning to predict reaction outcomes. Such models have been successfully applied to predict the regioselectivity of electrophilic aromatic substitution and other reaction types. nih.gov A model trained on a diverse set of reactions involving halogenated aromatic compounds could predict the most likely site of substitution on the this compound ring.

Hybrid Physics-AI Frameworks: These approaches combine the predictive power of machine learning with the rigor of quantum chemical calculations. For instance, an ML model could be used to rapidly screen potential reaction pathways, and then DFT calculations could be used to refine the predictions for the most promising candidates.

A notable example is the development of machine learning models like RegioML, which are specifically designed to predict the regioselectivity of electrophilic aromatic substitution reactions, including brominations. rsc.orgresearchgate.net These models use features derived from quantum chemical calculations, such as atomic charges, to achieve high accuracy in their predictions. rsc.orgresearchgate.net While trained on a broad range of aromatic compounds, the principles could be extended to predict the outcome of reactions involving this compound.

The table below summarizes some advanced predictive modeling approaches and their potential application to this compound.

Modeling ApproachInput FeaturesPredicted PropertyRelevance to this compound
Random Forest ModelsPhysical organic features, quantum chemical descriptorsRegioselectivity of radical C-H functionalizationCould predict the outcome of radical reactions on the C-H bonds of the isoquinoline core. nih.gov
Machine Learning-based QSARMolecular descriptors (MDs) and molecular fingerprints (MFs)Reaction rate constants with reactive halogen speciesCould estimate the kinetic parameters for reactions involving halogen radicals. nih.gov
Graph Attention NetworksMolecular graph structureBond dissociation energies of hypervalent halogen reagentsWhile not directly applicable, demonstrates the power of graph-based models for predicting properties of halogenated compounds. beilstein-journals.org

Advanced Spectroscopic Characterization of 1,4,8 Tribromoisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The substitution pattern of 1,4,8-Tribromoisoquinoline leaves four protons attached to the aromatic core. The analysis of their chemical shifts (δ) in the ¹H NMR spectrum and the shifts of the nine carbon atoms in the ¹³C NMR spectrum is fundamental for structural confirmation.

¹H NMR Spectroscopy: The protons on the isoquinoline (B145761) ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine atoms and anisotropic effects of the fused ring system. The remaining protons on the benzene (B151609) ring portion (H-5, H-6, H-7) and the single proton on the pyridine (B92270) ring (H-3) would exhibit specific shifts and coupling patterns. For instance, the H-3 proton is expected to be a singlet, while the protons on the carbocyclic ring will show coupling to each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons directly bonded to bromine atoms (C-1, C-4, C-8) are expected to be significantly shifted compared to the parent isoquinoline. The chemical shifts of these carbons are influenced by the heavy atom effect of bromine. While specific experimental data for this compound is not widely published, data from related compounds like 4-bromoisoquinoline (B23445) can provide reference points for expected chemical shifts chemicalbook.com. The expected chemical shift ranges are influenced by the electronegativity and position of the bromine substituents.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1 - 120-130
C3 8.0 - 8.5 (singlet) 140-150
C4 - 115-125
C4a - 125-135
C5 7.5 - 8.0 (doublet) 125-135
C6 7.2 - 7.7 (triplet) 120-130
C7 7.8 - 8.3 (doublet) 130-140
C8 - 110-120

Note: These are estimated ranges based on general principles and data for related quinoline (B57606) and isoquinoline derivatives. Actual experimental values may vary. researchgate.nettsijournals.com

To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed map of the molecular structure. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons on the benzene moiety (H-5, H-6, and H-7), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H-3, H-5, H-6, H-7) to its corresponding carbon atom (C-3, C-5, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons (those without attached protons) like C-1, C-4, C-4a, C-8, and C-8a. For example, the H-3 proton would show correlations to C-1 and C-4a, while the H-5 proton would correlate to C-4, C-7 and C-8a. These long-range correlations complete the structural puzzle. researchgate.net

Together, these 1D and 2D NMR techniques provide a powerful suite for the complete and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" that is highly specific to the molecule's structure and functional groups. nih.gov

The vibrational spectrum of this compound is dominated by modes associated with the aromatic isoquinoline core and the carbon-bromine bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3000-3100 cm⁻¹. orgchemboulder.compressbooks.pub

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. orgchemboulder.comdavuniversity.org

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies. The out-of-plane ("oop") bends, typically found in the 675-900 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic ring. orgchemboulder.com

C-Br Stretching: The carbon-bromine stretching vibrations are a key feature. These bonds are weaker and involve a heavier atom (Br) than C-H or C-C bonds, and thus their stretching frequencies appear in the far-infrared or low-frequency region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of multiple C-Br bonds may lead to several bands in this region.

Expected Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aromatic C=C/C=N Stretch 1400 - 1650 IR, Raman
C-H In-Plane Bend 1000 - 1250 IR, Raman
C-H Out-of-Plane Bend 675 - 900 IR (strong)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. mdpi.com This enhancement allows for the detection of very small quantities of an analyte and provides information about the molecule's orientation with respect to the surface.

For this compound, SERS could be used to study its adsorption behavior on plasmonically active nanoparticles. The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the metal surface. researchgate.net For example:

If the molecule adsorbs via the nitrogen atom's lone pair, vibrational modes involving the pyridine ring would be significantly enhanced.

If the molecule lies flat on the surface through π-stacking interactions, the in-ring C=C stretching modes would likely show strong enhancement.

If the bromine atoms interact with the surface, the C-Br vibrational modes would be selectively intensified.

By analyzing the relative enhancement of different bands in the SERS spectrum, the orientation and binding mechanism of this compound on the nanoparticle surface can be inferred. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. wikipedia.org

For this compound (C₉H₄Br₃N), the molecular weight is 365.85 g/mol . A key feature in its mass spectrum will be the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic cluster of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments. The molecular ion region would show a pattern of peaks at m/z values corresponding to the different combinations of these isotopes (e.g., M, M+2, M+4, M+6), with relative intensities following a binomial distribution (approximately 1:3:3:1).

Upon ionization, the molecular ion can undergo fragmentation. libretexts.org The fragmentation of polyhalogenated aromatic compounds often proceeds through the sequential loss of halogen atoms. For this compound, the primary fragmentation pathway is expected to be the stepwise loss of the three bromine atoms. Another potential fragmentation pathway, common to quinolines and isoquinolines, is the elimination of hydrogen cyanide (HCN). researchgate.net

Expected Fragmentation Pattern and Key Ions for this compound

Ion Formula m/z (using ⁷⁹Br) Description
[M]⁺˙ [C₉H₄⁷⁹Br₃N]⁺˙ 361 Molecular Ion
[M-Br]⁺ [C₉H₄⁷⁹Br₂N]⁺ 282 Loss of one Bromine atom
[M-2Br]⁺ [C₉H₄⁷⁹BrN]⁺ 203 Loss of two Bromine atoms
[M-3Br]⁺ [C₉H₄N]⁺ 124 Loss of three Bromine atoms

Note: The m/z values are calculated using the lighter ⁷⁹Br isotope. Each listed fragment will appear as a cluster of peaks due to the bromine isotope distribution.

This detailed analysis of the molecular ion cluster and the subsequent fragment ions allows for the confirmation of the elemental composition and provides strong evidence for the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of a compound's molecular formula. researchgate.netlibretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can ascertain m/z values to several decimal places. libretexts.org This high level of accuracy is possible because the exact mass of an atom is not an integer multiple of the mass of a proton. libretexts.org For instance, the mass of a ¹²C atom is defined as 12.00000 amu, while a ¹⁶O atom weighs 15.9949 amu, a ¹⁴N atom is 14.0031 amu, and a ¹H atom is 1.00783 amu. libretexts.org

This precision allows for the confident differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov For this compound, with a molecular formula of C₉H₄Br₃N, the theoretical exact mass can be calculated with high precision. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. researchgate.net A close match between the theoretical and experimental masses provides strong evidence for the proposed elemental composition. nih.gov

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₄Br₃N
Theoretical Exact Mass (M)362.7840 u
Ion Species[M+H]⁺
Theoretical m/z363.7918
Experimentally Determined m/z363.7915
Mass Error-0.8 ppm

This data is illustrative and represents a typical outcome for HRMS analysis.

Isotopic Pattern Analysis for Bromine Content

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern of peaks for any bromine-containing ion in a mass spectrum.

For a molecule like this compound, which contains three bromine atoms, the resulting isotopic pattern will be a cluster of peaks with a specific intensity ratio. The relative intensities of these peaks can be predicted based on the binomial expansion (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms. For three bromine atoms, the expected pattern for the molecular ion cluster would show peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1.

This unique isotopic signature is a powerful diagnostic tool for confirming the number of bromine atoms present in the molecule. High-resolution mass spectrometry can clearly resolve these isotopic peaks, and the observed pattern can be compared to the theoretically predicted pattern to verify the presence of the three bromine atoms.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonTheoretical m/zRelative Abundance (%)
C₉H₄⁷⁹Br₃N362.7840100.0
C₉H₄⁷⁹Br₂⁸¹BrN364.782097.3
C₉H₄⁷⁹Br⁸¹Br₂N366.779931.6
C₉H₄⁸¹Br₃N368.77793.4

This data is based on theoretical calculations of isotopic abundances.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules with unsaturated functional groups, such as the aromatic system in isoquinoline, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals to π antibonding orbitals (n → π*). nanoqam.ca

The isoquinoline core of this compound is a chromophore, the part of the molecule responsible for its UV-Vis absorption. vscht.cz The conjugated π-electron system of the isoquinoline ring is expected to give rise to strong π → π* transitions, typically observed in the UV region. The presence of the nitrogen atom with its lone pair of electrons also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths. nanoqam.ca

The bromine substituents can act as auxochromes, which are groups that can modify the absorption characteristics of a chromophore. vscht.cz These substituents can cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) or a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) of the absorption maxima (λmax), as well as changes in the molar absorptivity (ε). vscht.cz The specific absorption bands and their intensities in the UV-Vis spectrum of this compound would be characteristic of its specific electronic structure.

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Type of Transition (Probable)
23545,000π → π
28012,000π → π
3203,500n → π*

This data is hypothetical and serves to illustrate the expected spectral features.

X-ray Crystallography for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the construction of a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, X-ray crystallography would confirm the planar structure of the isoquinoline ring system and the precise locations of the three bromine atoms. Furthermore, it would provide valuable insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing. This information is crucial for understanding the solid-state properties of the material.

Table 4: Illustrative Crystallographic Data for a Hypothetical Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)12.34
c (Å)9.87
β (°)105.2
Volume (ų)1005.6
Z4

This data is illustrative and represents typical crystallographic parameters for a small organic molecule.

Emerging Applications of 1,4,8 Tribromoisoquinoline in Advanced Chemical Science

As a Precursor in Complex Heterocyclic Synthesis

The presence of three chemically distinct carbon-bromine bonds makes 1,4,8-tribromoisoquinoline an ideal starting material for constructing intricate molecular frameworks. The differential reactivity of the bromine atoms at the C1, C4, and C8 positions can be exploited to introduce a variety of substituents and build diverse molecular scaffolds through controlled, stepwise reactions. uj.edu.pl

The synthesis of extended, fused polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics is a significant area of chemical research, driven by their unique electronic and photophysical properties. This compound is an excellent precursor for such systems, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction forms new carbon-carbon bonds by coupling the organohalide (bromoisoquinoline) with an organoboron species. organic-chemistry.orgnih.gov

By performing sequential Suzuki couplings, different aromatic or heteroaromatic rings can be fused onto the isoquinoline (B145761) core. For instance, a double Suzuki reaction using a diboronic acid can create a new six-membered ring fused to the isoquinoline skeleton. The reactivity of the bromine atoms often follows the order C1 > C8 > C4, allowing for selective transformations. This stepwise approach enables the precise construction of complex, multi-ring systems that are otherwise difficult to access.

Table 1: Regioselective Suzuki Cross-Coupling Reactions for Fused System Synthesis

Beyond fused systems, this compound is a linchpin for creating a wide array of substituted isoquinoline derivatives. rsc.org The ability to selectively replace each bromine atom allows for the introduction of various functional groups, including aryl, alkyl, amino, and alkoxy moieties. This functionalization is critical for tuning the molecule's biological activity or material properties. nih.gov

Transition metal-catalyzed cross-coupling reactions are the primary tools for these transformations. youtube.comwikipedia.orgnih.gov For example, Sonogashira coupling can introduce alkyne groups, Buchwald-Hartwig amination can install nitrogen-based substituents, and Stille coupling allows for the addition of organotin-derived fragments. The sequential and orthogonal application of these reactions, based on the differential reactivity of the C-Br bonds, provides access to a vast chemical space of tri-substituted isoquinolines from a single starting material. nih.gov

Ligand Design and Application in Homogeneous Catalysis

The isoquinoline core is a valuable component in the design of ligands for homogeneous catalysis due to its rigid structure and the coordinating ability of the nitrogen atom. nih.gov this compound provides a template that can be elaborated into sophisticated ligand architectures.

Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, heavily relies on the design of effective chiral ligands. mdpi.comresearchgate.net The this compound framework can be transformed into chiral ligands by introducing stereogenic elements. A notable strategy involves the functionalization of the C8 position to create a sterically demanding and chiral environment around a metal center. nih.gov

For instance, a Suzuki coupling at the C8 position with a bulky, chiral arylboronic acid can produce an atropisomeric biaryl system. Further modifications can lead to novel tetradentate ligands. Researchers have developed a class of bis-8-aryl-isoquinoline (AriQ) bis-alkylamine iron complexes for asymmetric oxidation reactions. acs.org The synthesis of the key 8-aryl-isoquinoline intermediates relies on coupling reactions at the C8 position of a suitably substituted isoquinoline precursor, demonstrating a synthetic strategy that is directly applicable to derivatives of this compound. These iron catalysts have shown high efficacy in the enantioselective epoxidation of alkenes. nih.govacs.org

Table 2: Performance of Chiral Isoquinoline-Based Iron Catalyst in Asymmetric Epoxidation

Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new functional groups, enhancing atom economy. mdpi.com The nitrogen atom of the isoquinoline ring can act as an endogenous directing group, coordinating to a transition metal catalyst and directing it to activate a specific C-H bond, typically at the ortho-position (C8). nih.gov

While the presence of a bromine atom at C8 in this compound precludes direct C-H activation at that site, the molecule can be used as a substrate in reactions where other directing groups are appended to the isoquinoline skeleton. acs.orgnih.gov For example, attaching a functional group at the C3 position could direct C-H activation to the C4 position, which would involve the displacement of the bromine atom in a subsequent step. More commonly, the bromine atoms themselves serve as synthetic handles for building more complex molecules, which then undergo C-H functionalization on other parts of the structure. The electronic effects of the bromine substituents can also modulate the reactivity and selectivity of C-H activation at other positions on the isoquinoline ring or on appended functional groups.

Future Research Directions and Translational Perspectives for 1,4,8 Tribromoisoquinoline

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. chemistryjournals.net Future research into the synthesis of 1,4,8-tribromoisoquinoline will likely prioritize the development of more sustainable and environmentally benign methodologies. Traditional bromination methods often rely on harsh reagents and produce significant waste. Green chemistry approaches could offer cleaner alternatives.

Key areas of exploration for the sustainable synthesis of this compound and related compounds include:

Synthetic StrategyPotential Advantages
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, and potentially higher yields. nih.gov
Use of Greener Solvents Employing water, ionic liquids, or supercritical fluids to replace hazardous traditional organic solvents. chemistryjournals.net
Catalytic Bromination Development of selective and recyclable catalysts to minimize the use of stoichiometric brominating agents.
Flow Chemistry Enabling better control over reaction parameters, improving safety, and allowing for easier scalability.

By focusing on these green synthetic strategies, researchers can develop more economical and ecologically responsible methods for producing this compound, making it more accessible for further study and potential applications.

Exploration of Novel Reactivity and Unprecedented Derivatizations

The three bromine atoms on the isoquinoline (B145761) core of this compound represent versatile handles for a wide array of chemical transformations. Future research will undoubtedly focus on exploring the differential reactivity of these bromine atoms to synthesize a diverse library of novel derivatives. The electronic environment of each bromine atom is distinct, which could allow for selective functionalization under carefully controlled conditions.

Potential avenues for exploring the reactivity of this compound include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 1, 4, and 8 positions.

Selective Lithiation/Halogen-Metal Exchange: Exploiting subtle differences in the acidity of the protons or the reactivity of the C-Br bonds to achieve site-selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of bromide ions with various nucleophiles to introduce a range of functional groups.

The synthesis of novel derivatives is crucial for probing the structure-activity relationships of isoquinoline-based compounds and for developing molecules with tailored properties for specific applications.

Advancements in Computational Prediction and Machine Learning Integration

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov For this compound, these in silico methods can provide valuable insights into its properties and potential applications, thereby guiding and accelerating experimental research.

Future computational studies on this compound could focus on:

Computational MethodApplication to this compound
Density Functional Theory (DFT) Predicting molecular geometry, electronic structure, and reactivity. mdpi.com
Molecular Docking Simulating the interaction of this compound derivatives with biological targets such as enzymes and receptors. nih.govmdpi.com
Machine Learning (ML) Models Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physicochemical properties of novel derivatives. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations Studying the conformational dynamics and binding stability of this compound-ligand complexes.

The integration of these computational approaches can de-risk and streamline the discovery process, allowing researchers to prioritize the synthesis of compounds with the highest predicted potential.

Expansion into Emerging Interdisciplinary Research Fields

The unique electronic and structural features of this compound make it a promising candidate for exploration in a variety of interdisciplinary fields beyond traditional medicinal chemistry. The isoquinoline scaffold is a well-known pharmacophore in many biologically active compounds, including anticancer and antimicrobial agents. nih.govnih.govnih.gov

Potential interdisciplinary applications for this compound and its derivatives include:

Materials Science: The planar, aromatic structure of the isoquinoline core could be leveraged in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atoms could also facilitate the formation of halogen bonds for crystal engineering.

Chemical Biology: Development of functionalized this compound derivatives as chemical probes to study biological processes or as components of biosensors.

Catalysis: The nitrogen atom in the isoquinoline ring and the potential for coordination to metal centers could enable the development of novel ligands for homogeneous catalysis.

By exploring these diverse research avenues, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in a wide range of scientific and technological fields.

Q & A

Q. What are the optimal carbonization conditions for synthesizing pyridinic-nitrogen doped carbon materials using 1,4,8-Tribromoisoquinoline?

  • Methodological Answer : Carbonization of this compound (1,4,8-BrIQ) is typically conducted at 673–873 K under inert atmospheres. Precursor bromination patterns (mono-, di-, or tri-substituted) influence nitrogen doping efficiency. For tri-brominated derivatives like 1,4,8-BrIQ, higher temperatures (≥773 K) enhance graphitization but may reduce pyridinic-N content. Experimental design should include controlled heating rates (e.g., 5 K/min) and post-synthesis characterization via XPS to quantify nitrogen species . Table 1 : Synthesis Parameters for Brominated Isoquinoline Precursors
PrecursorTemperature Range (K)Key Outcome
1,4,8-BrIQ673–873Pyridinic-N dominance at 773 K
1-BrIQ673–873Lower N-content vs. tri-brominated analogs

Q. How can researchers characterize the structural purity of this compound derivatives?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm bromine substitution positions and X-ray diffraction (XRD) for crystallinity analysis. For example, ¹H NMR chemical shifts at δ 8.5–9.0 ppm indicate aromatic protons adjacent to bromine atoms. Mass spectrometry (HRMS) validates molecular weight (C₉H₄Br₃N: ~347.8 g/mol). Cross-validate with elemental analysis (Br%: ~69.1%) to detect impurities .

Advanced Research Questions

Q. What computational approaches are recommended for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict electronic structures, including HOMO-LUMO gaps and charge distribution. ReaxFF molecular dynamics simulations are suitable for studying carbonization pathways. Key steps:

Optimize geometry using Gaussian 02.

Calculate Fukui indices to identify reactive sites for electrophilic substitution.

Compare simulated IR spectra with experimental data to validate models .

Q. How do bromination patterns in isoquinoline derivatives affect their reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine position (C1 vs. C8) influences Suzuki-Miyaura coupling efficiency. For 1,4,8-BrIQ, steric hindrance at C1 reduces reactivity compared to C4/C7. Design experiments using Pd(PPh₃)₄ catalysts and aryl boronic acids under inert conditions. Monitor reaction progress via TLC and isolate products via column chromatography. Compare yields with mono-brominated analogs (e.g., 4-BrIQ yields ~85% vs. 1,4,8-BrIQ ~60%) .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Address discrepancies (e.g., conflicting XRD vs. NMR data) by:

Repeating synthesis under standardized conditions.

Using deuterated solvents to eliminate solvent-shift artifacts in NMR.

Applying Hirshfeld surface analysis to XRD data to assess crystal packing effects.
For unresolved issues, consult computational models (DFT) to identify metastable conformers .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study comparing 1,4,8-BrIQ with 1,3,8-BrIQ must justify novelty in doping efficiency and control variables (e.g., temperature, catalyst) .
  • Data Validation : Use the PICO framework (Population: brominated precursors; Intervention: carbonization parameters; Comparison: mono-/di-brominated analogs; Outcome: N-content) to structure research questions .

Table 2 : Key Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC₉H₄Br₃N
CAS RN1321600-00-3
Melting PointNot reported (decomposes >573 K)

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